2-Hydrazinyl-5-Methylpyridine
CAS No.: 4931-01-5
Cat. No.: VC20756650
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4931-01-5 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | (5-methylpyridin-2-yl)hydrazine |
Standard InChI | InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) |
Standard InChI Key | PNVWNMCAGZBUNK-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)NN |
Canonical SMILES | CC1=CN=C(C=C1)NN |
Physical and Chemical Properties
2-Hydrazinyl-5-Methylpyridine possesses distinctive physical and chemical properties that contribute to its utility in organic synthesis. The compound has the molecular formula C₆H₉N₃ and a molecular weight of 123.156 g/mol . Below is a comprehensive table of its physical and chemical characteristics:
Property | Value |
---|---|
CAS Number | 4931-01-5 |
Molecular Formula | C₆H₉N₃ |
Molecular Weight | 123.156 g/mol |
Density | 1.166 g/cm³ |
Melting Point | 67-68°C |
Boiling Point | 280.7°C at 760 mmHg |
Flash Point | 123.6°C |
Appearance | Typically a crystalline solid |
LogP | 1.44890 |
PSA | 50.94000 |
Index of Refraction | 1.632 |
These physical properties influence the compound's behavior in various chemical reactions and its potential applications in synthetic chemistry . The relatively high boiling point is characteristic of compounds with hydrogen bonding capabilities, which is expected given the hydrazino group's structure.
Chemical Structure and Reactivity
The chemical structure of 2-Hydrazinyl-5-Methylpyridine features a pyridine heterocycle with two important functional groups: a hydrazino group (-NHNH₂) at position 2 and a methyl group (-CH₃) at position 5 . This structural arrangement contributes significantly to the compound's chemical behavior.
Structural Characteristics
The pyridine ring serves as an electron-deficient aromatic system that influences the reactivity of the attached functional groups. The presence of nitrogen atoms in both the pyridine ring and the hydrazino group creates multiple sites for hydrogen bonding, nucleophilic attack, and coordination with metals. These structural features explain the compound's effectiveness as an intermediate in various synthetic pathways .
Reactivity Profile
The hydrazino group in 2-Hydrazinyl-5-Methylpyridine exhibits high reactivity, particularly in condensation reactions with carbonyl compounds. Key reactivity patterns include:
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Formation of hydrazones with aldehydes and ketones
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Cyclization reactions leading to various heterocyclic systems
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Oxidation to form azides and related nitrogen-containing derivatives
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Nucleophilic substitution reactions
These reaction pathways make the compound particularly valuable in the synthesis of complex molecules with diverse applications.
Synthetic Applications
The versatility of 2-Hydrazinyl-5-Methylpyridine as a synthetic intermediate has been extensively documented in chemical research. Its applications span multiple areas of organic synthesis.
Heterocyclic Synthesis
One of the primary applications of 2-Hydrazinyl-5-Methylpyridine is in the synthesis of complex heterocyclic compounds. The hydrazino group readily participates in condensation reactions followed by cyclization, enabling the formation of various nitrogen-containing heterocycles including:
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Pyrazoles
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Triazoles
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Tetrazoles
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Fused ring systems
These heterocyclic products have wide-ranging applications in pharmaceutical development and materials science .
Medicinal Chemistry Applications
In medicinal chemistry, 2-Hydrazinyl-5-Methylpyridine serves as a valuable building block for the synthesis of bioactive compounds. The pyridine moiety is a key structural element in many pharmaceutically active molecules, and modifications to this core through the reactive hydrazino group can lead to compounds with diverse biological activities . Potential therapeutic areas include:
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Antimicrobial agents
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Anti-inflammatory compounds
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Anticancer drug candidates
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Central nervous system active agents
Agrochemical Development
The compound has also found applications in the development of agrochemicals, particularly in the synthesis of pesticides and plant growth regulators. The ability to form hydrazones and related derivatives provides access to compounds with specific biological activities relevant to agricultural applications .
Research Significance
The significance of 2-Hydrazinyl-5-Methylpyridine in chemical research extends beyond its direct applications as a synthetic intermediate.
Organic Reaction Development
The reactive nature of the hydrazino group in 2-Hydrazinyl-5-Methylpyridine makes it an excellent model compound for studying various organic reactions. Researchers have used this compound to investigate:
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Novel condensation reactions
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Catalytic processes for hydrazone formation
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Selective functionalization of heterocycles
Coordination Chemistry
The nitrogen atoms in both the pyridine ring and the hydrazino group provide coordination sites for various metal ions. This property has been exploited in the development of:
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Metal complexes with catalytic properties
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Coordination polymers with novel structural features
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Metal-organic frameworks with specific functional properties
Analytical Applications
The reactivity of 2-Hydrazinyl-5-Methylpyridine toward carbonyl compounds has been utilized in analytical chemistry, particularly in the detection and quantification of aldehydes and ketones in various samples.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of 2-Hydrazinyl-5-Methylpyridine, it is valuable to compare it with structurally related compounds.
Comparison with Positional Isomers
The positional arrangement of substituents on the pyridine ring significantly influences the compound's properties and reactivity. For instance, while 2-Hydrazinyl-5-Methylpyridine has the hydrazinyl group at position 2 and the methyl group at position 5, compounds with different substitution patterns demonstrate distinct chemical behaviors and applications.
Comparison with Other Nitrogen-Containing Heterocycles
When compared to other nitrogen-containing heterocycles with similar functional groups, 2-Hydrazinyl-5-Methylpyridine shows unique reactivity patterns that can be attributed to the electronic effects of the pyridine ring and the position of the substituents.
Future Research Directions
The ongoing interest in 2-Hydrazinyl-5-Methylpyridine suggests several promising directions for future research:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel applications in materials science
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Investigation of potential biological activities of derivatives
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Application in the synthesis of complex natural product analogs
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Development of new catalytic processes utilizing the compound's coordination properties
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